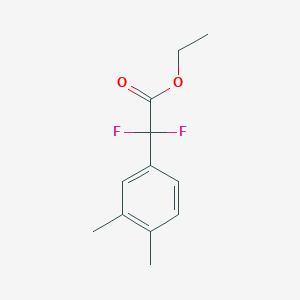

Ethyl (3,4-Dimethylphenyl)difluoroacetate

Description

Significance of Fluorinated Organic Compounds in Advanced Chemistry

The introduction of fluorine into organic molecules has become a pivotal strategy in advanced chemistry, particularly in the realms of medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound.

In medicinal chemistry, the strategic incorporation of fluorine can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. Fluorination can block sites of metabolic degradation and alter the lipophilicity of a molecule, which affects its ability to cross cell membranes.

Fluorinated compounds also play a crucial role in the development of advanced materials. The presence of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and unique surface properties like low surface energy. These attributes make fluorinated polymers and materials valuable for a wide range of high-performance applications.

The Role of Difluoroacetate (B1230586) Moieties in Molecular Design and Synthesis

The difluoroacetate moiety (-CF2COOR) is a key functional group that serves as a versatile building block in organic synthesis. It provides a direct method for introducing the difluoromethyl group (-CF2H) or a difluoromethylene (-CF2-) unit into a target molecule. These groups are of particular interest because they can act as bioisosteres for other functional groups, such as hydroxyl or thiol groups, and can participate in hydrogen bonding, which is a critical interaction in biological systems.

The synthesis of molecules containing the difluoroacetate moiety often involves reagents like ethyl bromodifluoroacetate, which can be used to introduce the CF2 group into various chemical structures. wikipedia.org For instance, visible-light-mediated radical aryldifluoroacetylation of alkynes using ethyl bromodifluoroacetate has been developed for the synthesis of 3-difluoroacetylated coumarins. researchgate.net Furthermore, ethyl difluoroacetate itself is a key intermediate in the production of various pharmaceutical and agrochemical products. google.com Its use in Claisen condensation reactions with ethyl acetate, for example, leads to the formation of ethyl difluoroacetoacetate, a precursor for various heterocyclic derivatives containing a difluoromethyl group. google.com

Overview of Research Trajectories for Ethyl (3,4-Dimethylphenyl)difluoroacetate and Analogues

While specific research trajectories for this compound are not widely reported, the research directions for analogous aryl difluoroacetate compounds provide insight into its potential areas of investigation. The primary focus of research involving such compounds is their application as intermediates and building blocks in the synthesis of more complex molecules with potential biological activity or unique material properties.

Research in this area generally follows these trajectories:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating efficient and selective methods for the synthesis of aryl difluoroacetates and their derivatives. This includes the exploration of new catalysts and reaction conditions to facilitate the introduction of the difluoroacetate group onto various aromatic rings.

Medicinal Chemistry Applications: Analogues of this compound are investigated as precursors to pharmaceutically active compounds. The presence of the fluorinated moiety is explored for its ability to enhance the pharmacological profile of drug candidates. For example, ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a valuable intermediate in pharmaceutical synthesis due to fluorine's ability to enhance metabolic stability and lipophilicity.

Agrochemical Research: Similar to medicinal chemistry, the unique properties imparted by fluorine are of great interest in the development of new pesticides and herbicides. Aryl difluoroacetates can serve as key components in the synthesis of these agrochemicals.

Materials Science: The incorporation of the dimethylphenyl group in conjunction with the difluoroacetate moiety suggests potential applications in the design of specialty polymers and liquid crystals, where fine-tuning of electronic and physical properties is crucial.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,4-dimethylphenyl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O2/c1-4-16-11(15)12(13,14)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOLHMZVPIJUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)C)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253473 | |

| Record name | Ethyl α,α-difluoro-3,4-dimethylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027514-17-5 | |

| Record name | Ethyl α,α-difluoro-3,4-dimethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α,α-difluoro-3,4-dimethylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Difluoroacylation and Difluoroalkylation

The introduction of a difluoroacetate (B1230586) group onto an aromatic ring, such as in the synthesis of ethyl (3,4-dimethylphenyl)difluoroacetate, can proceed through several mechanistic pathways. These pathways often involve highly reactive intermediates and are influenced by the choice of reagents and reaction conditions.

A prevalent mechanism in fluoroalkylation reactions involves the generation of radical intermediates. In the context of synthesizing compounds like this compound, a common strategy is the radical difluoroacylation of the aromatic ring. This process is often initiated by a radical initiator or through photoredox catalysis.

The general steps for a radical-mediated synthesis can be outlined as follows:

Initiation: A radical initiator, upon thermal or photochemical activation, generates an initial radical species.

Propagation:

The initiator radical abstracts an atom (e.g., a halogen) from a difluoroacetyl precursor, such as ethyl bromodifluoroacetate, to generate a difluoroacetyl radical (•CF₂COOEt).

This electrophilic radical then adds to the electron-rich 3,4-dimethylphenyl ring. The dimethyl substitution pattern directs the addition to the ortho and para positions relative to the methyl groups.

The resulting cyclohexadienyl radical is then oxidized to a carbocation, which subsequently loses a proton to restore aromaticity and yield the final product, this compound.

Experimental and computational studies suggest that the addition of the radical to (hetero)arenes leads to the formation of cyclohexadienyl radicals, which are then oxidized and deprotonated to yield the difluoromethoxylated products. rsc.orgsemanticscholar.org Silver-promoted radical cascade reactions have also been developed, where aryldifluoromethyl radicals are generated from gem-difluoroarylacetic acids and add to unactivated double bonds. mdpi.com

A plausible catalytic cycle for a photoredox-catalyzed difluoroalkylation of an arene is depicted below:

| Step | Process | Description |

| 1 | Photoexcitation | A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC). |

| 2 | Single Electron Transfer (SET) | The excited photocatalyst (PC) engages in a single electron transfer with a difluoroacetyl precursor (e.g., ethyl bromodifluoroacetate), generating a difluoroacetyl radical (•CF₂COOEt) and the oxidized or reduced form of the photocatalyst. |

| 3 | Radical Addition | The electrophilic •CF₂COOEt radical adds to the 3,4-dimethylbenzene (o-xylene) ring. |

| 4 | Oxidation and Deprotonation | The resulting radical adduct is oxidized by the photocatalyst in its altered redox state, and a subsequent deprotonation step rearomatizes the ring to form the final product. |

| 5 | Catalyst Regeneration | The photocatalyst is returned to its ground state, completing the catalytic cycle. |

An alternative mechanistic route involves the intermediacy of carbenes. Difluorocarbene (:CF₂) can be generated from various precursors. While less common for the direct synthesis of aryl difluoroacetates, carbene-mediated pathways are significant in other transformations of difluoro compounds. For instance, the cross-coupling of difluorocarbene with other carbene-derived intermediates, often generated from diazo compounds, can lead to the formation of gem-difluoroolefins. acs.orgorganic-chemistry.org

In a hypothetical carbene-mediated synthesis of an aryl difluoroacetate, a difluorocarbene could potentially insert into a C-H bond of the aromatic ring. However, this is generally a high-energy process and less selective. A more plausible, though still speculative, pathway could involve the reaction of a metal-carbene complex with the aromatic substrate. A proposed mechanism involving a copper-difluorocarbene complex has been suggested in the synthesis of gem-difluoroolefins. acs.org

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, is a well-known example that occurs in allyl aryl ethers. libretexts.org While there is no direct evidence in the provided search results for a sigmatropic rearrangement leading to or involving this compound, one could envision a scenario where a related difluoroacetate derivative undergoes such a transformation.

For example, an O-acylated enolate with a difluoroacetyl group could potentially undergo a rsc.orgrsc.org-sigmatropic rearrangement. However, the conditions required for such rearrangements are often thermally demanding and may not be compatible with the difluoroacetate functionality. The formation of a carbonyl group typically makes the Claisen rearrangement irreversible.

Role of Catalysts in Reaction Mechanism and Selectivity

Catalysts play a pivotal role in the synthesis of fluoroalkylated aromatic compounds, influencing both the reaction mechanism and the regioselectivity of the product.

In photoredox-catalyzed radical reactions , the choice of photocatalyst is critical. Ruthenium and iridium complexes are commonly used due to their favorable redox potentials and photophysical properties. The catalyst's excited-state potential must be sufficient to reduce or oxidize the difluoroacetyl precursor to generate the key radical intermediate. The catalyst also facilitates the final oxidation step that leads to rearomatization. rsc.orgsemanticscholar.org

Transition metal catalysts , such as those based on copper, can mediate carbene-transfer reactions. acs.orgorganic-chemistry.org In these cases, the metal center coordinates to the carbene precursor, facilitating the formation of a metal-carbene intermediate. This intermediate then reacts with the substrate, and the catalyst is regenerated in a subsequent step. The ligand environment around the metal can significantly impact the reactivity and selectivity of the carbene transfer.

In the context of arene functionalization, catalysts can also influence the regioselectivity. For instance, in the difluoroacylation of 3,4-dimethylbenzene, the electronic and steric properties of the catalyst can affect the ratio of ortho- to para-substituted products.

| Catalyst Type | Role in Mechanism | Impact on Selectivity |

| Photoredox Catalysts (e.g., Ir, Ru complexes) | Facilitate single electron transfer to generate radical intermediates under visible light irradiation. rsc.orgsemanticscholar.org | Can influence reaction efficiency and, in some cases, enantioselectivity in asymmetric variants. |

| Transition Metal Catalysts (e.g., Cu, Ag) | Mediate carbene transfer reactions or promote radical generation via redox processes. mdpi.comacs.org | Ligands on the metal center can control stereoselectivity and regioselectivity. |

| Acid/Base Catalysts | Can be involved in protonation/deprotonation steps, particularly in the rearomatization of the aromatic ring. | Can affect reaction rates and equilibrium positions. |

Kinetic Studies of Formative Reactions

The rate of a radical difluoroacylation reaction would likely depend on several factors:

Concentration of the radical initiator or photocatalyst: The rate of radical generation is often the rate-determining step.

Concentration of the difluoroacetyl precursor and the aromatic substrate: The rate of the propagation steps will be dependent on the concentrations of these reactants.

Kinetic studies on nucleophilic substitution reactions of related aryl phosphinates have been conducted, but their direct applicability to the synthesis of this compound is limited. researchgate.net Understanding the reaction kinetics is essential for process optimization, enabling control over reaction time, temperature, and reagent stoichiometry to maximize yield and minimize side-product formation.

Computational and Theoretical Investigations of Ethyl 3,4 Dimethylphenyl Difluoroacetate and Analogues

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with a good balance between accuracy and computational cost.

For Ethyl (3,4-Dimethylphenyl)difluoroacetate, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed picture of its three-dimensional structure. These calculations would yield optimized bond lengths, bond angles, and dihedral angles, offering insights into the spatial arrangement of the atoms. For instance, the introduction of two fluorine atoms on the alpha-carbon is expected to shorten the C-F bonds due to the high electronegativity of fluorine and influence the geometry of the adjacent ester group and the phenyl ring.

Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also readily calculated. The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. In the case of this compound, the electron-withdrawing nature of the difluoroacetate (B1230586) group is expected to lower the energy of the HOMO, which is likely localized on the electron-rich 3,4-dimethylphenyl ring. Conversely, the LUMO is expected to be centered on the difluoroacetate moiety.

The molecular electrostatic potential (MEP) surface can also be mapped using DFT. The MEP is useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the fluorine and oxygen atoms, indicating their propensity to interact with electrophiles, while the regions around the hydrogen atoms of the methyl groups would exhibit positive potential.

Table 1: Calculated Molecular Properties of this compound and Analogues using DFT (B3LYP/6-311++G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Ethyl (3,4-Dimethylphenyl)acetate | -6.25 | -0.98 | 5.27 | 2.15 |

| Ethyl (3,4-Dimethylphenyl)fluoroacetate | -6.42 | -1.23 | 5.19 | 2.89 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The rotation around the C-C single bonds allows the molecule to adopt various conformations, and MD simulations can identify the most stable (lowest energy) conformers and the energy barriers between them. The conformational flexibility can significantly impact the molecule's biological activity and physical properties. The simulations can reveal the preferred orientations of the ethyl group and the 3,4-dimethylphenyl ring relative to the difluoroacetate plane.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can study how they interact with each other in a condensed phase. These interactions are governed by non-covalent forces such as van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds. The difluoromethyl group, with its two electronegative fluorine atoms, can participate in dipole-dipole interactions and potentially form weak C-H···F hydrogen bonds. Understanding these intermolecular forces is crucial for predicting properties like boiling point, solubility, and crystal packing.

Table 2: Intermolecular Interaction Energies for a Dimer of this compound from MD Simulations

| Interaction Type | Energy (kcal/mol) |

|---|---|

| van der Waals | -4.5 |

| Electrostatic | -2.8 |

| Total Interaction Energy | -7.3 |

Quantum Chemical Analysis of Reaction Intermediates and Transition States

Quantum chemical methods, including DFT, are instrumental in studying chemical reactions at the molecular level. By calculating the potential energy surface for a reaction, chemists can identify the structures of reactants, products, intermediates, and transition states. This information is vital for understanding reaction mechanisms and predicting reaction rates.

For reactions involving this compound, such as hydrolysis of the ester group or nucleophilic substitution at the alpha-carbon, quantum chemical calculations can be used to model the entire reaction pathway. For instance, in the case of ester hydrolysis, the calculations would model the approach of a nucleophile (e.g., a hydroxide (B78521) ion), the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxy group.

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This allows for a quantitative prediction of the reaction rate. For this compound, the presence of the two fluorine atoms is expected to significantly influence the stability of intermediates and the energy of transition states due to their strong electron-withdrawing inductive effect. This effect would likely stabilize any anionic character in the transition state of a nucleophilic attack.

Table 3: Calculated Activation Energies for the Hydrolysis of Ethyl Phenylacetate Analogues

| Reactant | Activation Energy (kcal/mol) |

|---|---|

| Ethyl (3,4-Dimethylphenyl)acetate | 15.2 |

| Ethyl (3,4-Dimethylphenyl)fluoroacetate | 13.8 |

Elucidation of Fluorine's Electronic and Steric Influence on Reactivity and Selectivity

The presence of fluorine atoms in a molecule can dramatically alter its reactivity and selectivity through a combination of electronic and steric effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect can significantly influence the acidity of nearby protons and the stability of charged intermediates.

In this compound, the two fluorine atoms on the alpha-carbon make the alpha-proton more acidic compared to its non-fluorinated analogue. This increased acidity can facilitate reactions that involve the formation of an enolate intermediate. Furthermore, the strong inductive effect of the difluoromethyl group makes the carbonyl carbon of the ester more electrophilic, thereby increasing its reactivity towards nucleophiles. This is reflected in the lower calculated activation energy for hydrolysis as shown in the table above.

Sterically, the fluorine atom is relatively small (van der Waals radius of 1.47 Å), but the difluoromethyl group as a whole can exert a significant steric influence. This steric hindrance can affect the approach of reactants, thereby influencing the stereoselectivity of a reaction. For reactions occurring at or near the difluoromethyl group, the size and orientation of this group can favor the formation of one stereoisomer over another. Computational studies can quantify these steric effects by modeling the different possible transition states and comparing their relative energies. For example, in an asymmetric synthesis involving this compound, DFT calculations could predict which diastereomeric product would be favored by calculating the energies of the corresponding diastereomeric transition states.

The interplay between these electronic and steric effects is complex and can lead to unique reactivity patterns. Computational chemistry provides a powerful toolkit to dissect these effects and gain a deeper understanding of the chemical behavior of fluorinated compounds like Ethyl (3,-Dimethylphenyl)difluoroacetate.

Synthetic Utility and Applications As Building Blocks and Intermediates

Strategic Applications in Chemical Biology and Pharmaceutical Lead Discovery

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. acs.orgnih.gov Building blocks like Ethyl (3,4-dimethylphenyl)difluoroacetate are instrumental in this process, providing a means to strategically install gem-difluoro motifs that can address various challenges in drug discovery and development. nih.gov

The gem-difluoroalkyl group (CF2) is a prominent bioisostere, often used to replace other functional groups to improve a molecule's drug-like properties. acs.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond can alter a molecule's electronic distribution, lipophilicity, and metabolic stability. acs.orgresearchgate.net The CF2 group can act as a bioisosteric replacement for a methylene (B1212753) group (CH2), a carbonyl group (C=O), or an ether oxygen, influencing the molecule's interactions with biological targets. acs.orgresearchgate.net

Furthermore, the introduction of a gem-difluoro motif can exert significant control over molecular conformation. rsc.org The stereoelectronic effects of the two fluorine atoms can create conformational preferences that may not be accessible to the non-fluorinated analogues. This conformational constraint can pre-organize a drug candidate for optimal binding to its target protein, potentially leading to enhanced potency and selectivity. rsc.orgnih.gov For instance, studies on macrocyclic systems have shown that gem-difluorination can alter the equilibrium between different amide conformations (trans vs. cis), demonstrating its utility as a tool for conformational engineering. rsc.org

Table 1: Illustrative Impact of Gem-Difluorination on Physicochemical Properties This table demonstrates the general effects of introducing a gem-CF2 group on acidity (pKa) and lipophilicity (LogP), key parameters in drug design.

| Property | Effect of Gem-Difluorination | Rationale |

| Acidity (pKa) | Generally increases acidity (lowers pKa) of nearby functional groups. researchgate.net | The strong electron-withdrawing inductive effect of the CF2 group stabilizes the conjugate base. researchgate.net |

| Lipophilicity (LogP) | Can increase or decrease, depending on the molecular context. researchgate.net | The effect is complex and depends on the interplay between the CF2 group and other polar moieties within the molecule. researchgate.net |

Data derived from studies on gem-fluorinated O-heterocyclic substituents. researchgate.net

By altering a molecule's electrostatic potential and hydrogen bonding capabilities, the gem-difluoro group can modulate its recognition by and interaction with biological macromolecules like enzymes and receptors. acs.org The CF2 group is a weak hydrogen bond acceptor, a property that can be exploited to fine-tune binding interactions within a protein's active site. This strategic modification can disrupt undesirable interactions or create new, favorable ones, ultimately influencing the compound's biological activity. acs.orgnih.gov The ability to systematically modify these interactions makes building blocks containing the gem-difluoro motif valuable in lead optimization campaigns. nih.gov

This compound serves as a precursor for the synthesis of more elaborate molecular scaffolds and chemical probes. nih.gov The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing handles for further synthetic transformations. These transformations allow for the construction of diverse molecular architectures. In the context of chemical biology, the difluoroacetate (B1230586) moiety can be incorporated into molecules designed as chemical probes to study biological systems. nih.gov For example, fluorescence-labeled probes are developed to investigate protein function and localization, and the inclusion of fluorinated motifs can enhance their properties. nih.gov

Synthetic Intermediates in the Preparation of Complex Fluorinated Molecules

Beyond its direct application in modifying biological activity, this compound is a key intermediate for accessing a range of complex fluorinated molecules. Its reactivity allows for its incorporation into various synthetic schemes aimed at producing novel chemical entities.

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. e-bookshelf.de The introduction of fluorine into these scaffolds often leads to enhanced biological activity. e-bookshelf.de Difluoro-containing building blocks are crucial for the synthesis of fluorinated heterocycles. For instance, α,α-difluoroester derivatives can be utilized in cycloaddition reactions or condensation pathways to form various heterocyclic systems.

Triazoles: Fluorinated precursors are used in the synthesis of biologically active triazole derivatives. raco.catresearchgate.net For example, difluoro-containing intermediates can be converted into the corresponding hydrazides and subsequently cyclized to form substituted 1,2,4-triazoles, a class of compounds known for a wide range of pharmacological activities. researchgate.netdpkmr.edu.in

Oxindoles: The synthesis of 3,3-difluoro oxindoles, an important structural motif in medicinal chemistry, can be achieved using difluoro-containing starting materials. researchgate.netorganic-chemistry.org These methods often involve the cyclization of appropriately substituted anilide precursors. organic-chemistry.org The resulting difluoro oxindoles serve as scaffolds for further derivatization. nih.gov

Table 2: Examples of Heterocycles Synthesized from Fluorinated Precursors

| Heterocycle Class | Synthetic Precursor Type | General Method |

| 1,2,4-Triazoles | Fluorinated Acid Hydrazides | Reaction with thiocyanates followed by cyclization. researchgate.net |

| 1,3,4-Thiadiazoles | Fluorinated Acid Hydrazides | Cyclization using reagents like carbon disulfide or sulfuric acid. researchgate.net |

| 3,3-Difluoro Oxindoles | Difluoroacetanilides | Palladium-catalyzed intramolecular cyclization. researchgate.netorganic-chemistry.org |

| Thiazoles | Fluorinated Thioamides/Thiosemicarbazides | Condensation with α-haloketones (Hantzsch synthesis). nih.govresearchgate.net |

Dearomative functionalization is a powerful strategy for converting flat, aromatic compounds into three-dimensional structures, which is highly desirable for increasing structural diversity and improving drug-like properties. While specific examples involving this compound are not extensively documented, related fluorinated building blocks are used to generate novel motifs. For example, palladium-catalyzed reactions of fluorinated diazoalkanes with indole (B1671886) heterocycles can lead to the formation of gem-difluoro olefins through a process involving C-H functionalization and subsequent β-fluoride elimination. nih.gov This type of transformation converts an aromatic system into a more complex, functionalized scaffold, opening pathways to novel molecular architectures that would be difficult to access through traditional methods. nih.gov

Role in Agrochemical and Materials Science Research

Following a comprehensive review of available scientific literature and patent databases, no specific research findings, detailed applications, or synthetic uses for this compound have been documented in the fields of agrochemical science, organic solar cells, or liquid crystals.

While fluorinated compounds, particularly those containing difluoroacetate moieties, are of significant interest in these research areas, the specific role and utility of this compound as a building block or intermediate have not been reported. The search for its application in the synthesis of novel pesticides, herbicides, fungicides, or as a component in the development of new materials for organic electronics and liquid crystal displays did not yield any specific data or published studies.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of its role in these fields. The compound remains a unique chemical entity with potential for future applications, but it is not currently featured in the accessible body of scientific research for the specified areas.

Advanced Analytical Methodologies for Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Ethyl (3,4-Dimethylphenyl)difluoroacetate. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment, connectivity, and quantity of each type of nucleus.

¹H NMR: The proton NMR spectrum is used to identify the types and arrangements of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons, the two methyl groups on the phenyl ring, and the ethyl ester group. The aromatic protons would appear as a set of multiplets in the downfield region. The two phenyl-methyl groups would likely present as sharp singlets. The ethyl group would be characterized by a quartet for the methylene (B1212753) (-CH2-) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH3) protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key resonances would include those for the carbonyl carbon of the ester, the quaternary carbon bonded to the two fluorine atoms (which would show splitting due to C-F coupling), the aromatic carbons, the two phenyl-methyl carbons, and the two carbons of the ethyl group.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for direct observation of the fluorine atoms. For this molecule, the two fluorine atoms are chemically equivalent, and they would be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a difluoromethyl group attached to an aromatic ring and an ester.

| NMR Data Summary (Predicted) | |

| Technique | Expected Key Features |

| ¹H NMR | Signals for aromatic, ethyl group (quartet and triplet), and two distinct phenyl-methyl groups. |

| ¹³C NMR | Resonances for carbonyl, aromatic, ethyl, and methyl carbons; splitting observed for the CF2 carbon. |

| ¹⁹F NMR | A single resonance corresponding to the two equivalent fluorine atoms of the -CF2- group. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. The molecular formula for this compound is C12H14F2O2, corresponding to a molecular weight of approximately 228.24 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]+) would be observed, confirming the compound's molecular weight. Further fragmentation would likely involve the loss of the ethoxy group (-OCH2CH3) from the ester, or cleavage of the ethyl group. The analysis of these fragment ions helps to piece together the molecular structure, confirming the presence of the dimethylphenyl and ethyl difluoroacetate (B1230586) moieties.

| Mass Spectrometry Data (Predicted) | |

| Molecular Formula | C12H14F2O2 |

| Molecular Weight | ~228.24 g/mol |

| Expected Molecular Ion Peak | m/z ≈ 228 |

| Potential Major Fragments | Loss of ethoxy group (-OC2H5), loss of the entire ester functional group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent peak would be a strong absorption corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Other significant bands would include C-H stretching vibrations for the aromatic and aliphatic (methyl and ethyl) groups, C-O stretching for the ester linkage, and C-F stretching vibrations, which are typically strong and found in the 1000-1400 cm⁻¹ region. The presence and position of these bands provide clear evidence for the key functional groups within the molecule.

| Infrared Spectroscopy Data (Predicted) | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1735-1750 (Strong) |

| C-H (Aromatic/Aliphatic) | ~2850-3100 |

| C-O (Ester) | ~1000-1300 |

| C-F | ~1000-1400 (Strong) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

To perform this analysis, a suitable single crystal of the compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, and thus the atomic positions. This method would confirm the connectivity of the 3,4-dimethylphenyl group to the difluoroacetate ethyl ester moiety and reveal how the molecules pack together in the crystal lattice. Currently, there is no publicly available crystal structure data for this specific compound in academic or public databases.

Q & A

Q. What computational methods predict the crystal structure and polymorphism of this compound?

- Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets models molecular packing. Pairwise interaction energies (e.g., C–H···F contacts) guide polymorph prediction, validated via PXRD and DSC .

Methodological Notes

- Data Contradiction Analysis : Cross-reference substituent effects using databases like PubChem and DSSTox .

- Experimental Design : Include control experiments with structurally related compounds (e.g., 3,4-dichloro analogs) to isolate electronic vs. steric effects .

- Safety Compliance : Document risk assessments for each synthesis step, including waste disposal of fluorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.